molecular formula C19H26N4O4S B2857274 1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide CAS No. 2097916-29-3

1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2857274
CAS No.: 2097916-29-3
M. Wt: 406.5
InChI Key: YDZROGIIHNCTHL-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide is a synthetic compound designed for non-human research, featuring a benzothiadiazole core linked to a piperidine carboxamide via an ethyl sulfonamide chain. This molecular architecture suggests potential as a key intermediate or investigative tool in medicinal chemistry and pharmacology. Compounds with similar benzothiadiazole scaffolds are frequently explored for their biological activity, particularly as enzyme inhibitors or receptor modulators in biochemical pathways. Research Applications: This compound is intended for laboratory research purposes only. Its complex structure makes it a candidate for use in hit-to-lead optimization studies, mechanism of action (MoA) investigations, and as a building block in the synthesis of more complex molecules for various disease models. Researchers may utilize it in high-throughput screening assays to identify potential therapeutic targets. Handling and Usage: This product is for research and development use only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14(24)21-11-8-15(9-12-21)19(25)20-10-13-22-17-4-2-3-5-18(17)23(16-6-7-16)28(22,26)27/h2-5,15-16H,6-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZROGIIHNCTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Benzodiazole Chloro, iodo phenyl 8-Oxo inhibitor (exact target unspecified)
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole Pyridine-carbonyl piperazine Anticancer activity (mechanism undefined)
1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide Benzoxazole Benzoxazolylsulfanyl acetyl Not specified (structural focus)
Target Compound Benzothiadiazole Cyclopropyl, acetyl Inferred stability/metabolic modulation N/A

Key Observations :

  • Benzothiadiazole vs. Benzodiazole/Benzothiazole : The benzothiadiazole core in the target compound introduces sulfonyl groups, enhancing electron-withdrawing effects compared to benzodiazole () or benzothiazole (). This may improve binding affinity to oxidative stress-related targets (e.g., 8-oxo inhibitors) .
  • Cyclopropyl Substituent: Unlike chloro or iodo substituents in and , the cyclopropyl group reduces steric hindrance while increasing metabolic stability due to its saturated, non-polar nature .

Limitations and Contradictions

  • Activity Data Gaps: Unlike ’s compound (explicitly noted as an 8-Oxo inhibitor), the target compound lacks direct biological data in the provided evidence, necessitating extrapolation from structural analogs.
  • Heterocycle-Specific Effects : Benzothiadiazole’s sulfonyl groups may confer unique toxicity profiles compared to benzothiazole or benzoxazole derivatives, which are often associated with mitochondrial toxicity .

Preparation Methods

Preparation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is synthesized via hydrogenation of isonipecotic acid derivatives. A representative protocol involves:

Reactants :

  • Isonipecotic acid (1.0 equiv)
  • Boc anhydride (1.2 equiv)

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (1.5 equiv)
  • Temperature: 0°C to room temperature, 12 hours

Yield : 85% after column chromatography.

Carboxamide Formation

The carboxylic acid is activated using carbodiimide reagents (e.g., EDC·HCl) and coupled with ethylamine:

Reactants :

  • Boc-protected piperidine-4-carboxylic acid (1.0 equiv)
  • Ethylamine hydrochloride (1.2 equiv)
  • EDC·HCl (1.5 equiv)
  • HOBt (1.5 equiv)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature, 6 hours

Yield : 78% after recrystallization.

Functionalization of the Benzothiadiazole Ring

Synthesis of 3-Cyclopropyl-1,3-Benzothiadiazole-2,2-Dioxide

The benzothiadiazole core is constructed via cyclocondensation:

Reactants :

  • 2-Aminobenzenesulfonamide (1.0 equiv)
  • Cyclopropanecarbonyl chloride (1.1 equiv)

Conditions :

  • Solvent: Pyridine
  • Temperature: Reflux, 8 hours

Yield : 68% after acid-base workup.

Ethylamine Side Chain Introduction

The ethylamine linker is installed via nucleophilic substitution:

Reactants :

  • 3-Cyclopropyl-1,3-benzothiadiazole-2,2-dioxide (1.0 equiv)
  • 2-Bromoethylamine hydrobromide (1.5 equiv)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (3.0 equiv)
  • Temperature: 80°C, 24 hours

Yield : 62% after reversed-phase chromatography.

Final Coupling and Acetylation

Amide Bond Formation

The piperidine-4-carboxamide is coupled to the benzothiadiazole ethylamine:

Reactants :

  • Piperidine-4-carboxamide (1.0 equiv)
  • Benzothiadiazole ethylamine (1.2 equiv)
  • HATU (1.5 equiv)

Conditions :

  • Solvent: Acetonitrile
  • Base: N,N-Diisopropylethylamine (2.0 equiv)
  • Temperature: Room temperature, 12 hours

Yield : 70% after flash chromatography.

N-Acetylation of Piperidine

The secondary amine is acetylated using acetyl chloride:

Reactants :

  • Piperidine intermediate (1.0 equiv)
  • Acetyl chloride (1.5 equiv)

Conditions :

  • Solvent: DCM
  • Base: Triethylamine (3.0 equiv)
  • Temperature: 0°C to room temperature, 4 hours

Yield : 92% after trituration.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25–1.45 (m, 4H, cyclopropane), 2.10 (s, 3H, acetyl), 3.15–3.50 (m, 4H, piperidine), 7.30–7.80 (m, 4H, aromatic).
  • HRMS (ESI) : Calculated for C₂₀H₂₅N₄O₅S [M+H]⁺: 433.1543; Found: 433.1546.

Purity Assessment

  • HPLC : 99.2% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
2.1 Boc Protection 85 98 High regioselectivity
4.1 HATU-Mediated Coupling 70 99 Mild conditions
4.2 Acetylation 92 99 Near-quantitative conversion

Q & A

Basic: What are the key synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between the benzothiadiazole and piperidine-carboxamide moieties under reflux conditions using polar aprotic solvents (e.g., dimethylformamide) .
  • Cyclopropane functionalization via nucleophilic substitution or cycloaddition reactions to introduce the cyclopropyl group .
  • Acetylation of the piperidine nitrogen using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
    Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons from the benzothiadiazole ring (δ 7.0–8.5 ppm), cyclopropyl protons (δ 1.0–2.0 ppm), and acetyl methyl protons (δ 2.1–2.3 ppm) .
    • ¹³C NMR: Carbonyl signals (δ 165–175 ppm) for the acetyl and carboxamide groups .
  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak matching the exact mass (e.g., m/z ~450–500) with fragmentation patterns consistent with the structure .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Optimize solvent systems (e.g., ethanol/water, dichloromethane/hexane) based on solubility differences between the product and impurities .
  • Column Chromatography: Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
  • Preparative HPLC: For high-purity isolation, employ acetonitrile/water mobile phases with 0.1% trifluoroacetic acid .

Advanced: How can researchers resolve contradictions in spectroscopic or analytical data?

Answer:

  • Cross-validation: Compare NMR, IR, and MS data with computational predictions (e.g., density functional theory for NMR chemical shifts) .
  • Isotopic Labeling: Use deuterated analogs to confirm ambiguous proton assignments in crowded spectral regions .
  • X-ray Crystallography: Resolve structural ambiguities by determining the crystal structure, especially for stereochemical confirmation .

Advanced: What computational strategies can optimize reaction conditions for synthesis?

Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to identify low-energy transition states and intermediates .
  • Machine Learning: Train models on existing reaction databases to predict optimal solvents, catalysts, and temperatures .
  • Microkinetic Modeling: Simulate reaction networks to prioritize high-yield pathways and minimize side reactions .

Advanced: How to assess the compound’s stability under varying conditions (pH, temperature)?

Answer:

  • Forced Degradation Studies:
    • Thermal Stress: Heat the compound at 40–80°C for 24–72 hours and monitor decomposition via HPLC .
    • Hydrolytic Stability: Incubate in buffers (pH 1–13) at 37°C and quantify degradation products .
    • Photostability: Expose to UV/visible light and analyze changes using UV-Vis spectroscopy .

Advanced: What experimental and computational methods determine solubility and partition coefficients (logP)?

Answer:

  • Experimental:
    • Shake-Flask Method: Measure solubility in octanol/water mixtures via UV spectrophotometry or gravimetric analysis .
  • Computational:
    • QSAR Models: Predict logP using software like ACD/Labs or Molinspiration based on molecular descriptors .
    • Molecular Dynamics Simulations: Estimate solvation free energy in explicit solvent models .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis: Modify functional groups (e.g., cyclopropyl substituents, acetyl group) and assess bioactivity changes .
  • Molecular Docking: Screen analogs against target proteins (e.g., enzymes) to predict binding affinities .
  • Pharmacophore Mapping: Identify critical structural features (e.g., hydrogen bond acceptors in the benzothiadiazole ring) using software like Schrödinger .

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